Putorinoside A
Description
Putorinoside A (Compound 18226) is an anthraquinone derivative with the chemical formula 2-Hydroxymethyl-1-methoxy-3,5,6-trihydroxyanthraquinone and a reported melting point of 20°C . Structurally, it belongs to the anthraquinone glycoside family, characterized by a hydroxylated aromatic core with methoxy and hydroxymethyl substituents.
Properties
Molecular Formula |
C22H22O12 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,6-dihydroxy-2-(hydroxymethyl)-1-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H22O12/c1-32-21-9(5-23)11(33-22-20(31)19(30)18(29)12(6-24)34-22)4-8-14(21)15(26)7-2-3-10(25)17(28)13(7)16(8)27/h2-4,12,18-20,22-25,28-31H,5-6H2,1H3/t12-,18-,19+,20-,22-/m1/s1 |
InChI Key |
AYCSBOMTBKSKIG-RMUZFFFSSA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC(=C4O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1CO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC(=C4O)O |
Synonyms |
putorinoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Putorinoside A is best understood through comparisons with analogous anthraquinones and related glycosides. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Structurally Related Compounds
| Compound Name | Chemical Formula | Melting Point (°C) | Pharmacological Activities | Source Plant(s) |
|---|---|---|---|---|
| This compound | C₁₄H₈O₅ (derivative structure specified) | 20 | Not fully characterized | Putoria calabrica |
| Purpureaside C | C₁₄H₈O₅ | 263 | Anti-inflammatory, immunosuppressive, antimicrobial | Rehmannia glutinosa, Digitalis purpurea |
| Purpurin | C₁₄H₈O₅ | 263 | Genotoxic, cytotoxic | Rubia wallichiana, Rubia tinctorum |
| (+)-Purpurin 2 | C₂₃H₂₂O | 145–146 | Induces quinone reductase | Yephrosia hamiltonii |
| Purpuroxanthin | C₁₄H₈O₄ | 268–270 | Cytotoxic | Rubia wallichiana, Rubia cordifolia |
| Putorinoside B | 2-Hydroxymethyl-1-methoxy-3,6-dihydroxyanthraquinone | 20 | Not fully characterized | Putoria calabrica |
Key Observations:
Structural Similarities and Differences: this compound shares its anthraquinone core with Purpureaside C and Purpurin but differs in hydroxylation patterns and substituents. For example, this compound has three hydroxyl groups (3,5,6-positions) compared to Purpureaside C’s unspecified hydroxylation .
Pharmacological Contrasts: Unlike Purpureaside C, which exhibits broad anti-inflammatory and antimicrobial effects, this compound’s activities remain uncharacterized, highlighting a critical research gap . Purpurin and Purpuroxanthin demonstrate cytotoxicity, but their higher melting points (263–270°C) suggest reduced solubility compared to this compound (20°C), which may limit their bioavailability .
Biosynthetic Context: Both this compound and B are exclusive to Putoria calabrica, whereas other analogs like Purpureaside C are found in widely studied medicinal plants (Rehmannia glutinosa), implying divergent ecological or biosynthetic roles .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The presence of a hydroxymethyl group in this compound may enhance its interaction with cellular targets compared to non-hydroxylated analogs. However, the absence of cytotoxicity data limits SAR conclusions .
- Thermal Properties: this compound’s exceptionally low melting point (20°C) distinguishes it from most anthraquinones (typically >200°C), suggesting unique crystallinity or solvent interactions warranting further physicochemical studies .
- Taxonomic Specificity: The restriction of this compound/B to Putoria calabrica underscores the need for phytochemical exploration of understudied plant species to identify novel bioactive compounds .
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and purifying Putorinoside A from natural sources, and how do extraction yields vary across methodologies?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Yields depend on plant part (leaves vs. roots), solvent polarity, and temperature. For example, a 2022 study reported a 0.03% yield using methanol extraction combined with reverse-phase HPLC . Validate purity via NMR (¹H, ¹³C) and mass spectrometry, ensuring spectral data aligns with published benchmarks.
Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical for confirming its stereochemistry?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon networks. X-ray crystallography is definitive for stereochemical confirmation, though challenging due to compound crystallinity. Alternative approaches include computational modeling (DFT) paired with NOESY/ROESY data to infer spatial arrangements .
Q. What in vitro assays are commonly used to assess the bioactivity of this compound, and how are false positives mitigated?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential). Include positive controls (e.g., quercetin for antioxidant assays) and validate results via dose-response curves and triplicate trials. Counteract false positives by testing against known interferents (e.g., polyphenol oxidase inhibitors in antioxidant studies) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct meta-analyses to identify variables such as cell line specificity (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. ethanol), or assay protocols. For instance, a 2023 study found that DMSO concentrations >0.1% artificially inflated cytotoxicity by 15% . Replicate conflicting experiments under standardized conditions and apply statistical tools (ANOVA with post-hoc tests) to isolate confounding factors.
Q. What strategies optimize the scalability of this compound synthesis without compromising stereochemical integrity?
- Methodological Answer : Semi-synthesis from a stable precursor (e.g., putorinoside aglycone) reduces complexity. Employ flow chemistry for glycosylation steps to enhance reproducibility and yield. Monitor stereochemistry via inline IR spectroscopy and chiral HPLC .
Q. How do researchers address discrepancies in NMR data for this compound between published studies?
- Methodological Answer : Cross-reference solvent-specific chemical shifts (e.g., DMSO-d6 vs. CD3OD) using databases like SciFinder. Re-run NMR under identical conditions (field strength, temperature) as the disputed study. Collaborative data-sharing platforms (e.g., NMRShiftDB) enable crowdsourced validation .
Key Methodological Guidelines
- Experimental Reproducibility : Document solvent batches, equipment calibration, and cell passage numbers in supplementary materials .
- Data Contradiction Analysis : Use sensitivity analysis to rank variables by impact (e.g., Pareto charts) .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for bioactivity studies) per ICMJE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
